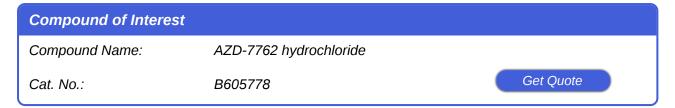


AZD-7762: A Potent Dual Inhibitor of Checkpoint Kinases Chk1 and Chk2

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR). By abrogating cell cycle checkpoints, AZD-7762 sensitizes cancer cells, particularly those with p53 mutations, to the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation. This technical guide provides a comprehensive overview of AZD-7762, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Despite its promising preclinical profile, the clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity, a critical consideration for the development of future checkpoint kinase inhibitors.

Introduction

The integrity of the genome is maintained by a complex network of signaling pathways known as the DNA damage response (DDR). Central to the DDR are the checkpoint kinases Chk1 and Chk2, which are activated in response to DNA lesions. Upon activation by upstream kinases ATR and ATM respectively, Chk1 and Chk2 phosphorylate a multitude of substrates to orchestrate cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.

Many cancer cells harbor mutations in key DDR components, such as the tumor suppressor p53, rendering them reliant on the S and G2/M checkpoints for survival following DNA damage.



This dependency presents a therapeutic window for inhibitors of Chk1 and Chk2. By overriding these checkpoints, such inhibitors can potentiate the efficacy of DNA-damaging therapies, leading to selective killing of cancer cells.

AZD-7762 emerged as a potent dual inhibitor of Chk1 and Chk2, demonstrating significant promise in preclinical models by enhancing the antitumor activity of various chemotherapeutic agents and radiation. This guide details the scientific foundation of AZD-7762 as a Chk1 and Chk2 inhibitor.

Mechanism of Action

AZD-7762 is an ATP-competitive inhibitor, binding to the ATP-binding pocket of both Chk1 and Chk2, thereby preventing their kinase activity. Inhibition of Chk1 and Chk2 disrupts the DDR signaling cascade. Specifically, it prevents the phosphorylation and subsequent degradation of Cdc25 phosphatases, leading to premature activation of cyclin-dependent kinases (CDKs) and entry into mitosis, even in the presence of DNA damage. This abrogation of the S and G2/M checkpoints results in mitotic catastrophe and apoptosis in cancer cells.

The potentiation of DNA-damaging agents by AZD-7762 is particularly pronounced in p53-deficient tumors. These tumors lack the G1 checkpoint, making them heavily reliant on the Chk1-dependent S and G2/M checkpoints for DNA repair.

Data Presentation

Table 1: In Vitro Potency and Activity of AZD-7762.



Parameter	Value	Cell Line/System	Notes
Chk1 IC50	5 nM	Cell-free kinase assay	ATP-competitive inhibition.
Chk2 IC50	<10 nM	Cell-free kinase assay	Potent dual inhibition.
Ki (Chk1)	3.6 nM	Cell-free kinase assay	High affinity for Chk1.
G2 Checkpoint Abrogation EC50	10 nM	HT29 cells (p53 mutant)	In the presence of camptothecin.
Cellular Arrest EC50 (as single agent)	0.620 μΜ	HT29 cells (p53 mutant)	Indicates selectivity for checkpoint abrogation over general cytotoxicity.

Table 2: In Vivo Efficacy of AZD-7762 in Combination

Therapies.

Tumor Model	Combination Agent	AZD-7762 Dose	Outcome
H460-DNp53 xenograft (rat)	Gemcitabine	10 and 20 mg/kg	Dose-dependent potentiation of antitumor activity (%T/C of 48% and 32%, respectively).
SW620 xenograft (mouse)	Irinotecan (25 and 50 mg/kg)	Not specified	Significant increase in tumor-free survival (5/9 and 8/9 mice, respectively).
Glioblastoma xenograft (mouse)	Radiation	15 and 25 mg/kg	Dose-dependent inhibition of tumor growth.

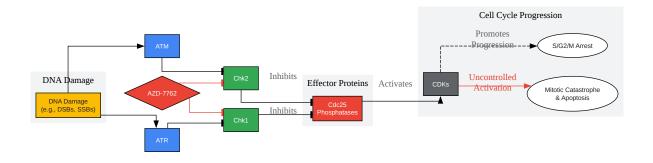
Table 3: Summary of Phase I Clinical Trial of AZD-7762 with Gemcitabine (NCT00413686).



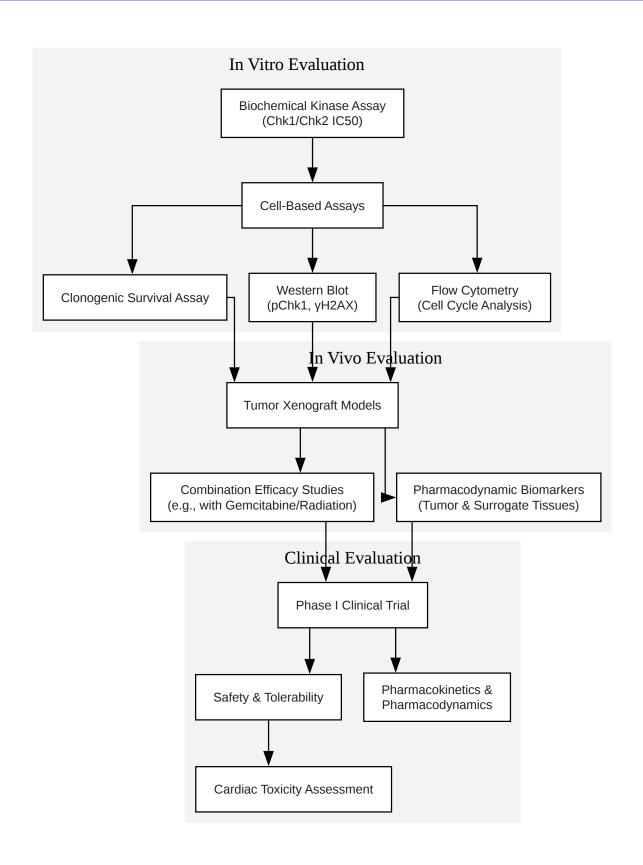
Parameter	Details	
Study Design	Open-label, dose-escalation (3+3 design).	
Patient Population	42 patients with advanced solid tumors.	
Dosing Regimen	AZD-7762 (6-40 mg) IV on days 1 and 8; Gemcitabine (750-1000 mg/m²) IV on days 1 and 8, every 21 days.	
Maximum Tolerated Dose (MTD)	30 mg of AZD-7762 with 1000 mg/m² gemcitabine.	
Dose-Limiting Toxicities (DLTs)	Grade 3 troponin I increase (32 mg), Grade 3 myocardial ischemia (40 mg).	
Common Adverse Events (Grade ≥3)	Neutropenia, fatigue, anemia, nausea, pyrexia, ALT/AST increase.	
Efficacy	Partial responses in 2 non-small-cell lung cancer patients.	

Signaling Pathways and Experimental Workflows DNA Damage Response and Checkpoint Abrogation by AZD-7762









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